Cas no 1805127-13-2 (4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride)

4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethoxy and reactive benzyl chloride functional groups. These features make it suitable for constructing complex molecules, including pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances metabolic stability and lipophilicity. The presence of both amino and chloro substituents allows for further functionalization, enabling precise modifications in target compounds. Its high reactivity as a benzyl chloride derivative facilitates nucleophilic substitution reactions, making it a useful building block in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and potential reactivity.
4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride structure
1805127-13-2 structure
Product name:4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride
CAS No:1805127-13-2
MF:C8H6Cl2F3NO
MW:260.040550708771
CID:4981846

4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride
    • Inchi: 1S/C8H6Cl2F3NO/c9-3-4-1-5(10)6(14)2-7(4)15-8(11,12)13/h1-2H,3,14H2
    • InChI Key: AXJVDGPUYMHWSU-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(CCl)C=1)OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Topological Polar Surface Area: 35.2
  • XLogP3: 3.4

4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010619-500mg
4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride
1805127-13-2 97%
500mg
831.30 USD 2021-06-25
Alichem
A013010619-1g
4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride
1805127-13-2 97%
1g
1,519.80 USD 2021-06-25
Alichem
A013010619-250mg
4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride
1805127-13-2 97%
250mg
480.00 USD 2021-06-25

4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride Related Literature

Additional information on 4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride

Professional Introduction to 4-Amino-5-chloro-2-(trifluoromethoxy)benzyl Chloride (CAS No. 1805127-13-2)

4-Amino-5-chloro-2-(trifluoromethoxy)benzyl chloride, with the CAS number 1805127-13-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an amino group, a chloro substituent, and a trifluoromethoxy group, makes this compound a versatile building block for medicinal chemists and researchers.

The structural features of 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride contribute to its unique reactivity and potential applications. The amino group (-NH₂) can participate in hydrogen bonding interactions, making it valuable for the design of peptide mimetics and protein-protein interaction inhibitors. The chloro substituent (-Cl) enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for constructing complex molecular architectures. Additionally, the trifluoromethoxy group (-OCH₂CF₃) introduces lipophilicity and metabolic stability, which are desirable properties in drug candidates.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The compound 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride has been explored as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes involved in cancer signaling pathways. The trifluoromethoxy group, in particular, has been shown to improve binding affinity and selectivity by modulating hydrophobic interactions and electronic properties.

One of the most compelling aspects of 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride is its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. By serving as a precursor for fused rings such as pyrroles and pyridines, this compound enables the creation of structurally diverse molecules with potential therapeutic effects. Recent studies have demonstrated its utility in generating derivatives with enhanced pharmacokinetic profiles, including improved solubility and bioavailability.

The pharmaceutical industry has also leveraged 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride for the development of vaccines and immunotherapeutics. Its ability to undergo selective modifications allows for the creation of conjugates that can target specific immune receptors or antigens. This has opened up new avenues for treating autoimmune diseases and infectious disorders by designing molecules that can modulate immune responses precisely.

In addition to its pharmaceutical applications, 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride has found utility in materials science and agrochemical research. Its structural complexity and functional diversity make it a valuable candidate for developing advanced materials with tailored properties. Researchers have explored its use in creating polymers with enhanced thermal stability and mechanical strength, as well as in synthesizing novel pesticides with improved efficacy and environmental compatibility.

The synthesis of 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride involves multi-step organic reactions that highlight its synthetic versatility. Typically, it is prepared through the chlorination of an appropriate precursor followed by selective functional group transformations. Advances in catalytic methods have further streamlined its production, making it more accessible for large-scale applications. These developments have not only reduced costs but also improved yields, ensuring a reliable supply for research and industrial purposes.

The safety profile of 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be used when working with this compound to prevent skin irritation or inhalation hazards. Additionally, storage conditions should be controlled to avoid degradation or unintended reactions.

The future prospects for 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride are promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and biomedicine. Its ability to integrate into complex molecular systems makes it a candidate for developing drug delivery systems that can target specific tissues or cells with high precision. Furthermore, its role in creating functionalized surfaces for biomedical implants suggests applications in regenerative medicine and tissue engineering.

In conclusion, 4-amino-5-chloro-2-(trifluoromethoxy)benzyl chloride (CAS No. 1805127-13-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical chemists, materials scientists, and researchers working on advanced biomedical technologies. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play a crucial role in shaping the future of chemical innovation.

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